REACTION_CXSMILES
|
[ClH:1].C(O)C.O[N:6]=[C:7]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9]>[Pd]>[ClH:1].[NH2:6][CH:7]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:4.5|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred under an atmosphere of hydrogen (5 bar) for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC(C(=O)OCC)C(C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |